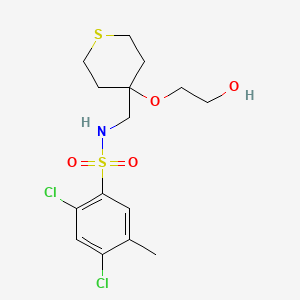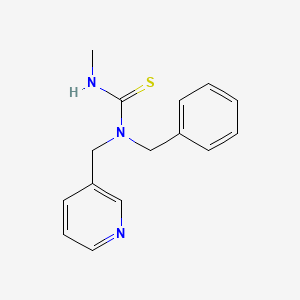
1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea is a chemical compound with the formula C15H17N3S. It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:
Structural Studies and Crystallography: Thiourea derivatives are studied for their crystal structures and molecular conformations.
Synthesis and Characterization of Derivatives:
Metal Ion Complexation and Coordination Chemistry: Thiourea compounds are known for their ability to complex with metal ions.
Electronic Properties and Conformational Analysis: Studies investigate the electronic properties and intramolecular hydrogen bonding in thiourea derivatives.
Herbicidal and Antifungal Applications: Some thiourea derivatives have shown potential in agricultural applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets and pathways. Thiourea derivatives are known to inhibit certain enzymes and disrupt cellular processes. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis . The specific molecular targets and pathways depend on the derivative and its application.
Comparación Con Compuestos Similares
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:
N-Benzoyl-N’-(3-methylpyrid-2-yl)thiourea: Known for its herbicidal properties.
Pyrimidine derivatives with (pyridin-3-ylmethyl)thio moieties: Exhibiting significant antifungal activity.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea.
Propiedades
IUPAC Name |
1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRJWBOXYJVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
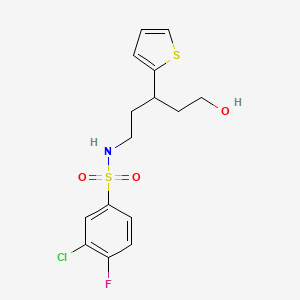
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
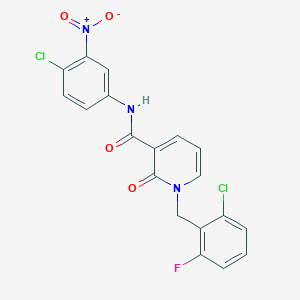
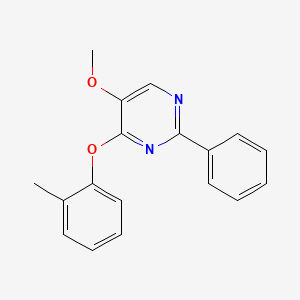
![1-benzoyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2392925.png)

![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)

